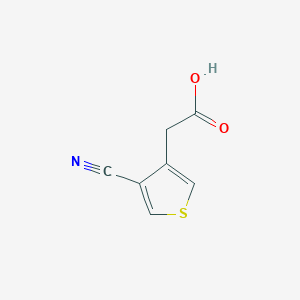
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline (CTA) is an organic compound belonging to the class of aromatic compounds known as anilines. It is formed by the reaction of aniline with chlorine and a 1H-1,2,3,4-tetrazol-5-yl group. CTA is a colorless, crystalline solid with a melting point of 119-121°C. It is soluble in organic solvents such as ethanol, chloroform, and ether, and insoluble in water.
Mechanism of Action
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is believed to act primarily as an inhibitor of enzymes. It binds to the active site of enzymes, preventing them from catalyzing reactions. This inhibition can be used to study the structure and function of enzymes, as well as to study the effects of enzyme inhibitors on the activity of enzymes.
Biochemical and Physiological Effects
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), cyclooxygenase-1 (COX-1), and fatty acid amide hydrolase (FAAH). In vivo studies have shown that 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline can reduce inflammation, reduce pain, and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is a useful compound for laboratory experiments due to its relatively low cost and its ability to inhibit enzymes. However, it is important to note that 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is highly toxic and should be handled with caution. Additionally, 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline can be difficult to synthesize, and the reaction conditions must be carefully controlled in order to ensure the desired product is obtained.
Future Directions
There are several potential future directions for research involving 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline. These include the development of new and improved synthesis methods, the exploration of new enzyme inhibitors, and the study of 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline’s effects on other biochemical and physiological processes. Additionally, 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline could be used to study the structure and function of proteins, as well as to study the effects of enzyme inhibitors on the activity of enzymes. Finally, further research into the toxicology of 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline could be beneficial, as it is currently classified as a hazardous substance.
Synthesis Methods
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline can be synthesized by the reaction of aniline with chlorine and a 1H-1,2,3,4-tetrazol-5-yl group. The reaction is typically carried out in an organic solvent such as ethanol, chloroform, or ether, at a temperature of between 80-120°C. The reaction is typically complete within one hour.
Scientific Research Applications
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has been used extensively in scientific research for a variety of applications. It has been used in the synthesis of various organic compounds, such as azo dyes, heterocyclic compounds, and polymers. It has also been used in the synthesis of pharmaceuticals and other biologically active compounds. 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has been used in the study of enzyme kinetics, as well as in the study of the structure and function of proteins.
properties
IUPAC Name |
2-chloro-5-(2H-tetrazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-5-2-1-4(3-6(5)9)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNASRAFQFFILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B6616582.png)

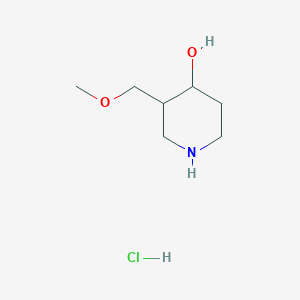
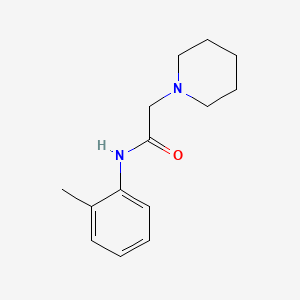

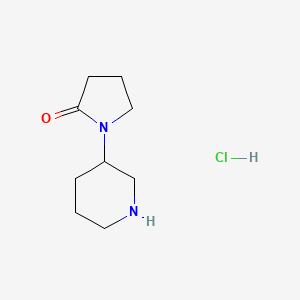


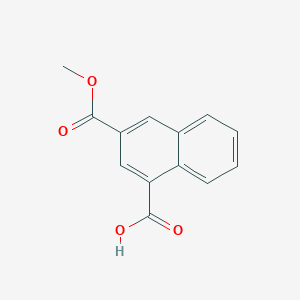

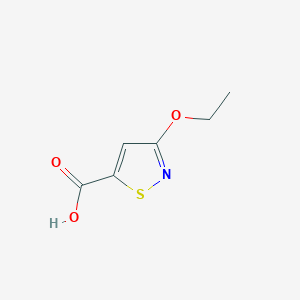

![tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate](/img/structure/B6616678.png)
